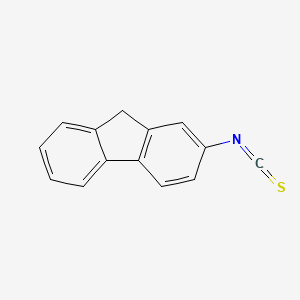

2-Isothiocyanatofluorene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Isothiocyanatofluorene is a biochemical used for proteomics research . It has a molecular formula of C14H9NS and a molecular weight of 223.29 .

Synthesis Analysis

Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable isothiocyanate synthesis has been reported, where isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .Chemical Reactions Analysis

While specific chemical reactions involving 2-Isothiocyanatofluorene are not mentioned in the search results, isothiocyanates in general are known to react with amines and other small molecules . More research would be needed to provide a detailed analysis of the chemical reactions of 2-Isothiocyanatofluorene.Applications De Recherche Scientifique

Enhancement of Blue Light-Emitting Devices

One application of derivatives related to 2-Isothiocyanatofluorene is in the development of blue light-emitting devices. The introduction of certain structural units into polyfluorene backbones significantly improves the spectral stability and efficiency of blue-emitting polyfluorenes, which are crucial for the performance of optoelectronic devices. These advancements contribute to the creation of blue-emitting polymers with high efficiency and spectral stability, making them promising candidates for use in display and lighting technologies (Yuanyuan Li et al., 2009).

Single-Molecule Magnet Behavior

2-Isothiocyanatofluorene derivatives have been explored for their potential in enhancing single-molecule magnet (SMM) behavior. By incorporating specific ligands and structural modifications, researchers have developed mononuclear complexes that exhibit significant spin-orbit coupling, leading to the slow relaxation of magnetization characteristic of SMM behavior. This property is essential for the development of high-density magnetic storage materials and quantum computing applications (T. Jurca et al., 2011).

Synthesis and Supramolecular Assembly

Research has also focused on the synthesis and supramolecular assembly of derivatives, which plays a crucial role in the development of novel materials with tailored properties. These assemblies can lead to unique optical, electrochemical, and structural characteristics, essential for various applications in material science and nanotechnology (C. Lee et al., 2014).

Health and Disease: Cancer Prevention

Isothiocyanates, derived from 2-Isothiocyanatofluorene and similar compounds, have been extensively studied for their anticarcinogenic properties. These compounds are capable of modulating enzyme systems in the body, particularly those involved in the detoxification of carcinogens. By inducing phase 2 detoxification enzymes, isothiocyanates enhance the body's ability to neutralize potential carcinogens, contributing to cancer prevention strategies (P. Talalay & J. Fahey, 2001).

Orientations Futures

While specific future directions for 2-Isothiocyanatofluorene are not mentioned in the search results, fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption .

Mécanisme D'action

Target of Action

Isothiocyanates (ITCs), including 2-Isothiocyanatofluorene, are known to interact with sulfur-centered nucleophiles, such as protein cysteine residues . These targets play a crucial role in various biological processes, including detoxification, inflammation, apoptosis, and cell cycle regulation .

Mode of Action

2-Isothiocyanatofluorene, like other ITCs, exerts its effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis . It interacts with its targets, leading to changes in cellular processes. For instance, ITCs have been found to increase carcinogen metabolism and detoxification, resulting in decreased initiation and promotion of tumors .

Biochemical Pathways

ITCs affect several biochemical pathways. They induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and influence cell cycle and epigenetic regulation . These pathways are interconnected and their modulation can lead to significant downstream effects, including the inhibition of carcinogenesis .

Result of Action

The molecular and cellular effects of 2-Isothiocyanatofluorene’s action are primarily related to its chemoprotective properties. It has been found to inhibit carcinogenesis through various mechanisms, including detoxification, anti-inflammatory effects, apoptosis induction, and cell cycle regulation .

Action Environment

The action, efficacy, and stability of 2-Isothiocyanatofluorene can be influenced by various environmental factors. For instance, the use of benign solvents and moderate heating can optimize the synthesis of ITCs, making the process more sustainable . Additionally, the compound’s action can be affected by the physiological conditions in which it is present .

Propriétés

IUPAC Name |

2-isothiocyanato-9H-fluorene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NS/c16-9-15-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBQVOKVPNPBNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2931573.png)

![N-(3-chloro-4-fluorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B2931580.png)

![8-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2931585.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2931589.png)